molecular formula C33H34N7Na2O7P B10824936 disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

Cat. No.: B10824936
M. Wt: 717.6 g/mol
InChI Key: KKMKZLQVDAGSOA-GDUXWEAWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232228 is a highly potent small-molecule inhibitor designed to antagonize the binding of β-catenin to T-cell factor in the nucleus. This compound is particularly significant in cancer research due to its ability to inhibit the growth of cancer stem-like cells, especially in breast and liver cancers .

Chemical Reactions Analysis

Types of Reactions

CWP232228 primarily undergoes inhibition reactions where it binds to β-catenin, preventing its interaction with T-cell factor. This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of cancer stem cells .

Common Reagents and Conditions

The reactions involving CWP232228 typically require reagents that facilitate its binding to β-catenin. These conditions include specific pH levels, temperature controls, and the presence of cofactors that enhance the binding efficiency .

Major Products Formed

The major product formed from the reaction of CWP232228 with β-catenin is a complex that inhibits the transcriptional activity of β-catenin, thereby reducing the proliferation of cancer stem cells .

Mechanism of Action

CWP232228 exerts its effects by antagonizing the binding of β-catenin to T-cell factor in the nucleus. This inhibition disrupts the Wnt/β-catenin signaling pathway, which is essential for the self-renewal and proliferation of cancer stem cells. By inhibiting this pathway, CWP232228 reduces the expression of genes involved in cell proliferation and survival, leading to the apoptosis of cancer stem cells .

Comparison with Similar Compounds

Similar Compounds

    FH535: Another small-molecule inhibitor that targets the β-catenin/T-cell factor interaction.

    CWP232291: A closely related compound that also inhibits β-catenin transcriptional activity.

Uniqueness

CWP232228 is unique in its high potency and selectivity for the Wnt/β-catenin signaling pathway. Its ability to preferentially inhibit the growth of cancer stem cells makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C33H34N7Na2O7P

Molecular Weight

717.6 g/mol

IUPAC Name

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

InChI

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1

InChI Key

KKMKZLQVDAGSOA-GDUXWEAWSA-L

Isomeric SMILES

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+]

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.